molecular formula C8H7BrF2O2 B1403155 [4-Bromo-3-(difluoromethoxy)phenyl]methanol CAS No. 1331943-89-5

[4-Bromo-3-(difluoromethoxy)phenyl]methanol

Cat. No.: B1403155
CAS No.: 1331943-89-5
M. Wt: 253.04 g/mol
InChI Key: DNRZPJOIOXMJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Bromo-3-(difluoromethoxy)phenyl]methanol is an organic compound with the molecular formula C8H7BrF2O2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzene ring, along with a methanol group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-3-(difluoromethoxy)phenyl]methanol typically involves the reaction of 4-bromo-3-difluoromethoxybenzene with formaldehyde in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-3-(difluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of difluoromethoxyphenylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-bromo-3-difluoromethoxybenzaldehyde or 4-bromo-3-difluoromethoxybenzoic acid.

    Reduction: Formation of 4-difluoromethoxyphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-Bromo-3-(difluoromethoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Bromo-3-(difluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-difluoromethoxybenzene
  • 4-Bromo-3-difluoromethoxybenzoic acid
  • 4-Bromo-3-difluoromethoxybenzaldehyde

Uniqueness

[4-Bromo-3-(difluoromethoxy)phenyl]methanol is unique due to the presence of both a methanol group and a difluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and solubility, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-bromo-3-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRZPJOIOXMJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266421
Record name 4-Bromo-3-(difluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331943-89-5
Record name 4-Bromo-3-(difluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331943-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(difluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Bromo-3-(difluoromethoxy)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-Bromo-3-(difluoromethoxy)phenyl]methanol
Reactant of Route 3
Reactant of Route 3
[4-Bromo-3-(difluoromethoxy)phenyl]methanol
Reactant of Route 4
Reactant of Route 4
[4-Bromo-3-(difluoromethoxy)phenyl]methanol
Reactant of Route 5
Reactant of Route 5
[4-Bromo-3-(difluoromethoxy)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
[4-Bromo-3-(difluoromethoxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.